molecular formula C36H45ClN2O4 B1507937 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate CAS No. 215370-93-7

3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate

Cat. No.: B1507937
CAS No.: 215370-93-7
M. Wt: 605.2 g/mol
InChI Key: VPUZRDXXKUQKNE-UHFFFAOYSA-M
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Description

The compound is a type of organic salt, specifically an indolium compound. Indolium compounds are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the elements are carbon, hydrogen, and nitrogen. The “perchlorate” part of the name suggests that the counterion is perchlorate (ClO4-), a strong oxidizing agent .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon rings (indolium and benzene rings) and various alkyl groups. The presence of the perchlorate ion also suggests ionic character in the compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors including the presence of the perchlorate ion, which is a strong oxidizing agent. The compound might also exhibit interesting reactivity due to the presence of the indolium and benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the perchlorate ion might make the compound highly soluble in water. The compound might also exhibit interesting optical properties due to the presence of the conjugated system of double bonds in the indolium and benzene rings .

Safety and Hazards

The perchlorate ion is a strong oxidizing agent and can be hazardous. It can react violently with reducing agents and organic materials. Therefore, this compound should be handled with care .

Properties

IUPAC Name

3-butyl-2-[3-(1-butyl-3,3,5-trimethylindol-2-ylidene)prop-1-enyl]-1,1-dimethylbenzo[e]indol-3-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N2.ClHO4/c1-8-10-23-37-30-21-19-26(3)25-29(30)35(4,5)32(37)17-14-18-33-36(6,7)34-28-16-13-12-15-27(28)20-22-31(34)38(33)24-11-9-2;2-1(3,4)5/h12-22,25H,8-11,23-24H2,1-7H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUZRDXXKUQKNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)CCCC)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723829
Record name 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215370-93-7
Record name 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Reactant of Route 2
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Reactant of Route 3
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Reactant of Route 4
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Reactant of Route 5
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Reactant of Route 6
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate

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